Benzene, 1,1'-sulfonylbis[3,4-dimethyl-
Overview
Description
Synthesis Analysis
The synthesis of benzene derivatives often involves electrophilic substitution reactions4. An early method of preparing phenol (the Dow process) involved the reaction of chlorobenzene with a concentrated sodium hydroxide solution at temperatures above 350 ºC5. However, the specific synthesis process for “Benzene, 1,1’-sulfonylbis[3,4-dimethyl-” is not explicitly mentioned in the sources.
Molecular Structure Analysis
The molecular structure of benzene derivatives can be determined using various techniques6. However, the specific molecular structure of “Benzene, 1,1’-sulfonylbis[3,4-dimethyl-” is not provided in the sources.
Chemical Reactions Analysis
Benzene and its derivatives undergo various chemical reactions, including nucleophilic substitution reactions5. However, the specific chemical reactions involving “Benzene, 1,1’-sulfonylbis[3,4-dimethyl-” are not detailed in the sources.
Physical And Chemical Properties Analysis
The physical and chemical properties of benzene derivatives can vary widely28. However, the specific physical and chemical properties of “Benzene, 1,1’-sulfonylbis[3,4-dimethyl-” are not detailed in the sources.
Scientific Research Applications
Supramolecular Architecture
Research into the crystalline forms of derivatives of Benzene, 1,1'-sulfonylbis[3,4-dimethyl- has led to insights into their supramolecular architecture. For instance, studies on 1,4-dimethyl-2-(4-(methyl-sulfonyl) styryl)benzene and 1,3-diisopropyl-2-(4-(methyl-sulfonyl)styryl) benzene have revealed their structures through X-ray diffraction, highlighting the importance of weak C–H···O hydrogen bonds and van der Waals interactions in their crystal packings (Qian, Chen, Cui, & Zhu, 2012).
Molecular Interaction Studies
Research has also been conducted on the interactions of dimethyl sulfoxide (DMSO) with aromatic hydrocarbons like benzene. It was found that DMSO enhanced the hypertaurinuria produced by benzene in rats and affected the metabolism of benzene (Kocsis, Harkaway, Santoyo, & Snyder, 1968).
Synthesis of Derivatives
The synthesis of derivatives involving benzene, 1,1'-sulfonylbis[3,4-dimethyl- has been a topic of interest. For instance, the treatment of dimedone (5,5-dimethylcyclohexane-1,3-dione) with sulfuric acid in trifluoroacetic anhydride led to a variety of dimethylresorcinol derivatives, indicating the potential for diverse polysubstituted benzenes (Nelson & Nelson, 1992).
Chemical Interaction and Solubility Studies
Research on binary mixtures of dimethyl sulfoxide with benzene and other aromatic hydrocarbons has been conducted to understand their thermodynamic interactions. This includes studies on densities, viscosities, refractive indices, and ultrasonic velocities in these mixtures (Aralaguppi, Aminabhavi, Harogoppad, & Balundgi, 1992).
Liquid-Liquid Equilibrium for Extraction Processes
Research involving the use of solvents like dimethyl sulfoxide for the separation of benzene from other compounds, such as 1-hexene, has been explored. This includes examining the liquid-liquid equilibrium data and the efficacy of solvents in the separation process (Yan, Songyuan, Kun, & Yun, 2018).
Exploration of Antimicrobial and Antioxidant Activity
A significant area of research is the exploration of the antimicrobial and antioxidant properties of benzene sulfonamide derivatives. Studies have synthesized new sulfonamides and evaluated their in vitro activities against bacterial and fungal strains, as well as their radical scavenging activity (Badgujar, More, & Meshram, 2018).
Safety And Hazards
Benzene and its derivatives can pose various safety and health hazards910. However, the specific safety and hazards associated with “Benzene, 1,1’-sulfonylbis[3,4-dimethyl-” are not provided in the sources.
Future Directions
The future directions for the study and application of benzene derivatives could be vast, given their wide range of properties and uses. However, specific future directions for “Benzene, 1,1’-sulfonylbis[3,4-dimethyl-” are not mentioned in the sources1112.
Please note that this analysis is based on the available sources and may not cover all aspects of the compound due to the limited information available.
properties
IUPAC Name |
4-(3,4-dimethylphenyl)sulfonyl-1,2-dimethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O2S/c1-11-5-7-15(9-13(11)3)19(17,18)16-8-6-12(2)14(4)10-16/h5-10H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSIACQWHDVUCHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6067383 | |
Record name | Benzene, 1,1'-sulfonylbis[3,4-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6067383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzene, 1,1'-sulfonylbis[3,4-dimethyl- | |
CAS RN |
28361-43-5 | |
Record name | 1,1′-Sulfonylbis[3,4-dimethylbenzene] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28361-43-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Di-3,4-xylyl sulfone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028361435 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1,1'-sulfonylbis[3,4-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzene, 1,1'-sulfonylbis[3,4-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6067383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Di-3,4-xylyl sulphone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.522 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DI-3,4-XYLYL SULFONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R825562D1X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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